molecular formula C11H7FN4O B1450934 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 630107-82-3

1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1450934
M. Wt: 230.2 g/mol
InChI Key: MVCLSWLECDJMRD-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core structure . This structure is a fused ring system that includes a pyrazole ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . One method involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring . The compound also contains a fluorophenyl group attached to the pyrazolo[3,4-d]pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives have been studied. For instance, these compounds can undergo reactions with formamide, formic acid, and triethyl orthoformate to yield various products . They can also react with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Scientific Research Applications

Anti-Inflammatory and Ulcerogenic Studies

1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their potential anti-inflammatory effects. A study found that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant anti-inflammatory activity with minimal ulcerogenic effects, suggesting their therapeutic potential in inflammation treatment without the common side effects of ulceration associated with many anti-inflammatory drugs (El-Tombary, 2013).

Anticancer Properties

Several studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For example, a research on novel pyrazolopyrimidines derivatives as anticancer agents showed potential as 5-lipoxygenase inhibitors, highlighting their potential in cancer treatment (Rahmouni et al., 2016). Another study synthesized and evaluated certain pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, with some compounds showing potent inhibitory activity against cancer cell lines (Abdellatif et al., 2014).

Antimicrobial Effects

Research has also been conducted on the antimicrobial activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. A study demonstrated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Khobragade et al., 2010).

Herbicidal Activity

In addition to pharmaceutical applications, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their herbicidal properties. A study found that certain compounds within this class showed effective herbicidal activity against specific plant species, indicating potential use in agriculture (Luo et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as WGK 3, indicating that it poses a high hazard to water .

Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives have shown potential in various therapeutic applications, including as antitumor, antileukemia, and anti-inflammatory agents . Therefore, future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their structure-activity relationships .

properties

IUPAC Name

1-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCLSWLECDJMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172720
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

630107-82-3
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630107-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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